molecular formula C11H11ClN2OS2 B10869922 N-(4-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide

N-(4-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide

Cat. No.: B10869922
M. Wt: 286.8 g/mol
InChI Key: TUWRVDDBSGIGHJ-UHFFFAOYSA-N
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Description

N~1~-(4-CHLOROPHENYL)-2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-CHLOROPHENYL)-2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorophenyl halides.

    Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

In industrial settings, the production of N1-(4-CHLOROPHENYL)-2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETAMIDE may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially forming amines.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N1-(4-CHLOROPHENYL)-2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(4-Chlorophenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide
  • N~1~-(4-Chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-yl)acetamide

Uniqueness

N~1~-(4-CHLOROPHENYL)-2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETAMIDE is unique due to the presence of both the chlorophenyl and thiazole moieties, which confer distinct chemical and biological properties. The dihydrothiazole ring provides additional flexibility and potential for diverse interactions with biological targets compared to non-dihydrothiazole analogs.

Properties

Molecular Formula

C11H11ClN2OS2

Molecular Weight

286.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide

InChI

InChI=1S/C11H11ClN2OS2/c12-8-1-3-9(4-2-8)14-10(15)7-17-11-13-5-6-16-11/h1-4H,5-7H2,(H,14,15)

InChI Key

TUWRVDDBSGIGHJ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)SCC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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